molecular formula C14H11ClN2O4 B11021571 N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide

N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B11021571
M. Wt: 306.70 g/mol
InChI Key: PSRZNIHUOHLXFL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorophenyl group at the 2-position.

    Amidation: The final step involves the reaction of the chlorinated product with an amine, such as 2-chloroaniline, under basic conditions to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is investigated for its potential as an inhibitor of specific enzymes or receptors. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The presence of the nitro group and the chlorophenyl group contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison: N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide is unique due to the specific positioning of the chlorophenyl, methoxy, and nitro groups. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methoxy group can influence the compound’s solubility and reactivity, while the chlorophenyl group can affect its binding affinity to biological targets.

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(8-12(13)17(19)20)14(18)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,18)

InChI Key

PSRZNIHUOHLXFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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